methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate
CAS No.: 1341188-09-7
Cat. No.: VC2997224
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate - 1341188-09-7](/images/structure/VC2997224.png)
Specification
CAS No. | 1341188-09-7 |
---|---|
Molecular Formula | C10H11N3O2S |
Molecular Weight | 237.28 g/mol |
IUPAC Name | methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-5-carboxylate |
Standard InChI | InChI=1S/C10H11N3O2S/c1-6-12-7(5-16-6)3-9-11-4-8(13-9)10(14)15-2/h4-5H,3H2,1-2H3,(H,11,13) |
Standard InChI Key | BFSLUIDXKBIORH-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC |
Canonical SMILES | CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Features
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate consists of a 2-methyl-1,3-thiazole ring connected via a methylene bridge to the N-1 position of an imidazole ring, which bears a methyl carboxylate group at position 4. This structural arrangement creates a molecule with multiple potential binding sites for biological targets, including the nitrogen atoms of both heterocyclic rings and the carbonyl oxygen of the ester group.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is expected to have the following properties:
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₀H₁₁N₃O₂S | Structural composition |
Molecular Weight | Approximately 237.28 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Common for similar heterocyclic esters |
Solubility | Likely soluble in organic solvents such as methanol, ethanol, DCM; poorly soluble in water | Based on similar compounds with imidazole and thiazole moieties |
Log P | Approximately 1.2-1.8 | Estimated based on similar structures |
pKa | ~6-7 for the imidazole NH | Based on typical imidazole compounds |
Synthesis Methods
N-Alkylation Approach
A key step in the synthesis likely involves N-alkylation of the imidazole nitrogen with an appropriate thiazole-containing alkylating agent. This approach is supported by the synthetic strategy described for related compounds such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate, where N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine was employed .
Convergent Synthesis
Another potential approach would involve:
-
Synthesis of the appropriately substituted imidazole carboxylate
-
Preparation of the 2-methyl-1,3-thiazole-4-methyl halide (or other leaving group)
-
Coupling of these two components under basic conditions
Purification Considerations
Based on the reported synthesis of related compounds, purification might involve techniques such as flash chromatography to separate the desired product from potential regioisomers, similar to the approach used for separating methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate from its 7-carboxylate isomer .
Structural Characterization
Analytical Methods
Several analytical methods would be suitable for characterizing methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with expected characteristic signals:
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Thiazole CH | 7.0-7.3 | Singlet |
Imidazole CH | 7.5-8.0 | Singlet |
CH₂ bridge | 5.2-5.6 | Singlet |
OCH₃ | 3.7-3.9 | Singlet |
Thiazole CH₃ | 2.5-2.7 | Singlet |
X-ray Crystallography
X-ray crystallography would provide definitive structural information, including bond lengths, angles, and the three-dimensional arrangement of the molecule. The approach would be similar to that reported for methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was characterized using X-ray crystallography combined with computational methods .
Computational Methods
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds with structural similarities to methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate have been reported in the literature:
Imidazole-Based Compounds
The compound shares structural similarity with methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent . The key difference is the replacement of the benzimidazole with a simple imidazole and the pyrimidine with a thiazole ring.
Thiazole-Containing Pharmaceuticals
The 2-methyl-1,3-thiazole fragment is present in various bioactive compounds, including those with antifungal, antibacterial, and anti-inflammatory properties.
Comparative Structural Features
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient and scalable synthetic routes for methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate, potentially exploring alternative coupling methods and regioselective approaches.
Structure-Activity Relationship Studies
Systematic modification of the key structural features of the compound could yield valuable structure-activity relationship data:
-
Varying the substituents on the thiazole ring
-
Exploring different ester groups or converting to other functional groups (amides, acids)
-
Introducing substituents on the imidazole ring
-
Varying the length of the linker between the heterocyclic rings
Formulation Development
For compounds with potential pharmaceutical applications, development of appropriate formulations could be explored. Solid dispersions, similar to those described for other complex heterocyclic compounds , might improve solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume